2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione
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Overview
Description
2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an isoindole-1,3-dione structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the pyridine and isoindole intermediates. One common method involves the trifluoromethylation of 4-iodopyridine to obtain 4-(trifluoromethyl)pyridine . This intermediate is then reacted with methylamine to form the corresponding amine derivative. The final step involves the cyclization of this intermediate with phthalic anhydride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Solventless reactions and green chemistry principles are often employed to minimize environmental impact and improve efficiency . Advanced purification techniques, such as chromatography and crystallization, are used to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoindole-1,3-dione moiety to isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced isoindoline derivatives, and various substituted isoindole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. It modulates the activity of enzymes and receptors, such as the dopamine receptor D3, which is implicated in its potential antipsychotic effects . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests a role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindole-1,3-dione core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Trifluoromethylated pyridines: Compounds with a trifluoromethyl group attached to a pyridine ring, similar to the pyridine moiety in the target compound.
Uniqueness
2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione is unique due to the combination of the trifluoromethyl group, pyridine ring, and isoindole-1,3-dione structure. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c1-20(12-8-9(6-7-19-12)15(16,17)18)21-13(22)10-4-2-3-5-11(10)14(21)23/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKJQUFNQDZUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CC(=C1)C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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